N-(3-methoxypropyl)cyclopropanamine
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Overview
Description
N-(3-methoxypropyl)cyclopropanamine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It features a cyclopropane ring attached to an amine group and a 3-methoxypropyl chain
Preparation Methods
The synthesis of N-(3-methoxypropyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The industrial production method involves the use of 3-methoxypropanol as a raw material, which is reacted with ammonia and hydrogen in the presence of a Cu-Co/Al2O3-diatomite catalyst under specific temperature and pressure conditions .
Chemical Reactions Analysis
N-(3-methoxypropyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new substituted derivatives.
Scientific Research Applications
N-(3-methoxypropyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)cyclopropanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. One such enzyme is cytochrome P450, where the compound undergoes initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme .
Comparison with Similar Compounds
N-(3-methoxypropyl)cyclopropanamine can be compared with other similar compounds such as cyclopropylamine and 3-methoxypropylamine. While cyclopropylamine lacks the 3-methoxypropyl chain, 3-methoxypropylamine does not have the cyclopropane ring. The presence of both the cyclopropane ring and the 3-methoxypropyl chain in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-(3-methoxypropyl)cyclopropanamine |
InChI |
InChI=1S/C7H15NO/c1-9-6-2-5-8-7-3-4-7/h7-8H,2-6H2,1H3 |
InChI Key |
INUVWNBQXOAVLU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1CC1 |
Origin of Product |
United States |
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